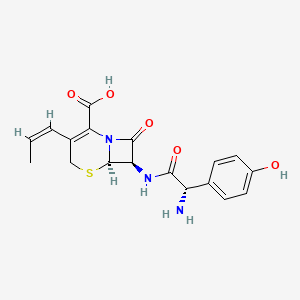
1,2,4-TRICHLOROBENZENE-UL-14C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trichlorobenzene-UL-14C is an organochlorine compound, one of the three isomers of trichlorobenzene. It is a derivative of benzene with three chlorine substituents at positions 1, 2, and 4. This compound is a colorless liquid used primarily as a solvent for various compounds and materials .
Preparation Methods
1,2,4-Trichlorobenzene-UL-14C can be synthesized through several methods:
Chlorination of Benzene: Depending on the conditions and additives (e.g., sulfur), this compound can be the main product from the chlorination of benzene.
Chlorination of 1,4-Dichlorobenzene: It is virtually the exclusive product from the chlorination of 1,4-dichlorobenzene.
Dehydrochlorination of Hexachlorocyclohexane: This method also yields this compound as the main product.
Chemical Reactions Analysis
1,2,4-Trichlorobenzene-UL-14C undergoes various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form chlorinated benzoic acids.
Reduction Reactions: It can be reduced to form less chlorinated benzenes or benzene itself.
Common reagents and conditions used in these reactions include:
Nucleophiles: Such as hydroxide ions for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as hydrogen gas in the presence of a catalyst for reduction reactions.
The major products formed from these reactions include chlorinated benzoic acids, less chlorinated benzenes, and benzene .
Scientific Research Applications
1,2,4-Trichlorobenzene-UL-14C has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4-Trichlorobenzene-UL-14C involves its interaction with biological molecules, leading to various physiological effects. It affects liver and kidney functions and is possibly a teratogen. The molecular targets and pathways involved include oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
1,2,4-Trichlorobenzene-UL-14C can be compared with other similar compounds such as:
1,2,3-Trichlorobenzene: Another isomer of trichlorobenzene with chlorine substituents at positions 1, 2, and 3.
1,3,5-Trichlorobenzene: An isomer with chlorine substituents at positions 1, 3, and 5.
1,4-Dichlorobenzene: A compound with two chlorine substituents at positions 1 and 4.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications .
Properties
CAS No. |
104810-41-5 |
|---|---|
Molecular Formula |
C6H3Cl3 |
Molecular Weight |
193.56 |
Synonyms |
1,2,4-TRICHLOROBENZENE-UL-14C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(2,6-Diethoxyphenyl)methylidene]hydroxylamine](/img/structure/B1141504.png)

![4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide](/img/structure/B1141506.png)


